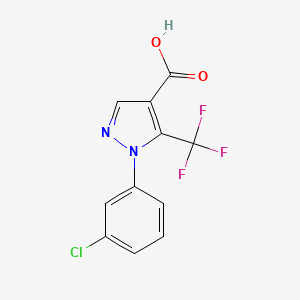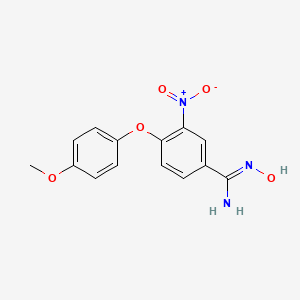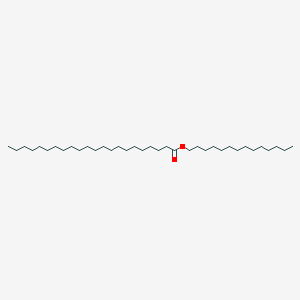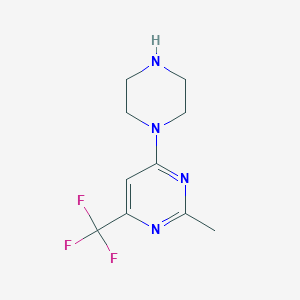
10-Hydroxydecyl butyrate
Übersicht
Beschreibung
10-Hydroxydecyl butyrate is an organic compound with the molecular formula C14H28O3. It is an ester formed from butyric acid and 10-hydroxydecyl alcohol. This compound is known for its applications in various industrial and scientific fields, particularly as a plasticizer in polymer membrane matrices and as a component in liquid membrane electrodes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydecyl butyrate typically involves the esterification reaction between butyric acid and 10-hydroxydecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then subjected to various purification steps, including distillation and filtration, to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Hydroxydecyl butyrate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 10-oxodecyl butyrate or 10-carboxydecyl butyrate.
Reduction: Formation of 10-hydroxydecyl alcohol and butyric acid.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Hydroxydecyl butyrate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer membrane matrices, enhancing the flexibility and durability of the polymers.
Biology: Employed in the preparation of liquid membrane electrodes, which are used in various biological assays and experiments.
Industry: Utilized in the production of biodegradable plastics and other eco-friendly materials
Wirkmechanismus
The mechanism of action of 10-Hydroxydecyl butyrate primarily involves its role as a plasticizer and stabilizer. In polymer matrices, it interacts with the polymer chains, reducing intermolecular forces and increasing flexibility. In liquid membrane electrodes, it helps in the formation of stable and selective membranes that can detect specific ions or molecules .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxydecyl acetate: Another ester with similar properties but derived from acetic acid.
10-Hydroxydecyl propionate: Similar structure but with a propionic acid moiety.
10-Hydroxydecyl hexanoate: Contains a longer chain fatty acid, hexanoic acid.
Uniqueness of 10-Hydroxydecyl Butyrate:
Flexibility: Provides superior flexibility to polymer matrices compared to shorter chain esters.
Stability: Forms more stable complexes in liquid membrane electrodes, enhancing their performance.
Biocompatibility: Exhibits better biocompatibility, making it suitable for medical and biological applications.
Eigenschaften
IUPAC Name |
10-hydroxydecyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-11-14(16)17-13-10-8-6-4-3-5-7-9-12-15/h15H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIBZIXNDVWPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399912 | |
| Record name | 10-Hydroxydecyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80054-63-3 | |
| Record name | 10-Hydroxydecyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/new.no-structure.jpg)



![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)







